Tert-butyl 3-(5-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(5-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C14H17F3N2O2 . It has a molecular weight of 302.29 .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes this compound, is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(C)(C)OC(=O)NCc1c(cnc2[nH]ccc12)C(F)(F)F
. Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 357.0±42.0 °C and a predicted density of 1.258±0.06 g/cm3 . It has a predicted pKa of 2.74±0.29 .Scientific Research Applications
Synthesis and Chemical Transformations
One application of tert-butyl 3-(5-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate in scientific research is its involvement in synthesis and chemical transformations. For example, it has been used in the synthesis of novel ligands for nicotinic receptors through Stille coupling reactions, where it was coupled with [11C]iodomethane to produce a potentially new ligand for nicotinic receptors. This process involved deprotection using trifluoroacetic acid (TFA) and overcame previous challenges in automating Stille coupling reactions, leading to significant yields of the final product in biological buffer conditions (Karimi & Långström, 2002).
Additionally, this compound has been used in the synthesis of imidazoline, oxazolidine, and tetrahydropyrimidine products through reactions with nitriles and carbonyl substrates. The azetidine rearranged efficiently to the pyrrolidine skeleton involving migration of silicon under specific conditions, showcasing its versatility in organic synthesis and the formation of various heterocyclic compounds (Yadav & Sriramurthy, 2005).
Lead Selection for Malaria Treatment
Another significant application is in the field of malaria treatment and prevention. Research has been conducted on trifluoromethyl-substituted pyridine and pyrimidine analogues of 2-aminomethylphenols, where this compound-related compounds were studied for their antimalarial activity. One such compound, JPC-3210, was selected as a lead compound due to its superior in vitro antimalarial activity against multidrug-resistant Plasmodium falciparum lines, lower in vitro cytotoxicity, longer plasma elimination half-life, and greater in vivo efficacy against murine malaria (Chavchich et al., 2016).
Synthesis of Azetidine Derivatives
Furthermore, this compound has been used in the synthesis of protected 3-haloazetidines, which are versatile building blocks in medicinal chemistry. These intermediates were used to prepare a series of high-value azetidine-3-carboxylic acid derivatives, highlighting the compound's role in facilitating the exploration of novel chemical spaces and the development of new pharmaceutical compounds (Ji, Wojtas, & Lopchuk, 2018).
Mechanism of Action
The biological activities of trifluoromethylpyridine (TFMP) derivatives, including Tert-butyl 3-(5-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Properties
IUPAC Name |
tert-butyl 3-[5-(trifluoromethyl)pyridin-2-yl]azetidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2/c1-13(2,3)21-12(20)19-7-9(8-19)11-5-4-10(6-18-11)14(15,16)17/h4-6,9H,7-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFJZGLHQABJGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745322 | |
Record name | tert-Butyl 3-[5-(trifluoromethyl)pyridin-2-yl]azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356109-78-8 | |
Record name | 1-Azetidinecarboxylic acid, 3-[5-(trifluoromethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1356109-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-[5-(trifluoromethyl)pyridin-2-yl]azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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